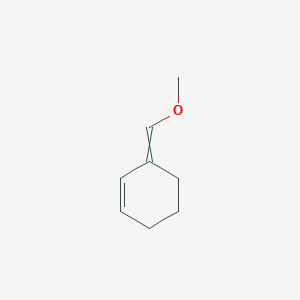
lithium;cyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium cyclopropene is an organolithium compound that combines the unique properties of lithium with the strained ring structure of cyclopropene Cyclopropene is a highly reactive molecule due to its ring strain, which makes it an interesting subject for various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium cyclopropene can be synthesized through the reaction of cyclopropene with an organolithium reagent. One common method involves the reaction of cyclopropene with lithium diisopropylamide (LDA) in an inert atmosphere to prevent unwanted side reactions. The reaction is typically carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of lithium cyclopropene may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risks associated with handling highly reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium cyclopropene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropenone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Lithium cyclopropene can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) are commonly used in substitution reactions.
Major Products:
Oxidation: Cyclopropenone derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Various substituted cyclopropenes depending on the nucleophile used.
Applications De Recherche Scientifique
Lithium cyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules with strained ring structures.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Lithium cyclopropene is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of lithium cyclopropene involves its high reactivity due to the strained ring structure of cyclopropene and the presence of the lithium atom. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The lithium atom can stabilize negative charges, making the compound a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Nucleophilic Reactions: The lithium atom can stabilize carbanions, facilitating nucleophilic attacks on electrophilic centers.
Electrophilic Reactions: The strained ring structure of cyclopropene makes it susceptible to electrophilic attacks, leading to ring-opening reactions.
Comparaison Avec Des Composés Similaires
Cyclopropane: A less reactive analog with a three-membered ring structure.
Cyclopropenone: An oxidized form of cyclopropene with a carbonyl group.
Lithium Cyclopropyl: A compound with a similar lithium-carbon bond but without the strained ring structure.
Uniqueness: Lithium cyclopropene stands out due to its combination of high reactivity from the cyclopropene ring and the stabilizing effect of the lithium atom. This unique combination makes it a valuable reagent in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
51174-22-2 |
|---|---|
Formule moléculaire |
C3H3Li |
Poids moléculaire |
46.0 g/mol |
Nom IUPAC |
lithium;cyclopropene |
InChI |
InChI=1S/C3H3.Li/c1-2-3-1;/h1H,2H2;/q-1;+1 |
Clé InChI |
OLFGOQCPFRDYNH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1C=[C-]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


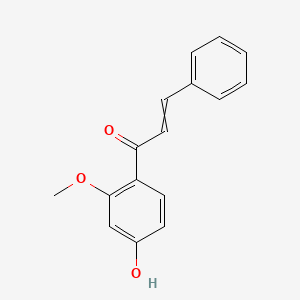

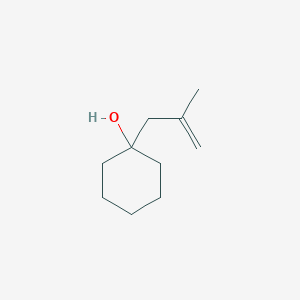


![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)
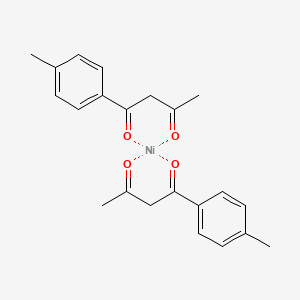
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
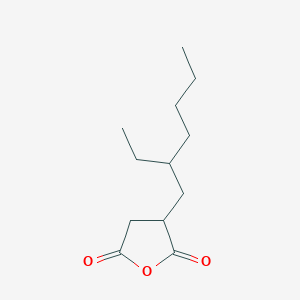
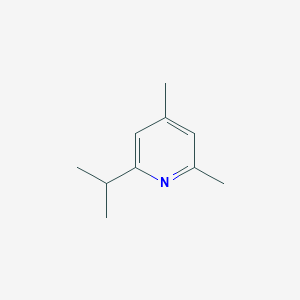
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
